2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid
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Overview
Description
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid is a complex organic compound that features a thiophene ring substituted with a dimethylsulfamoyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylsulfamoyl Group:
Coupling with Phenylacetic Acid: The final step involves coupling the substituted thiophene with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid is unique due to its combination of a dimethylsulfamoyl group and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-17(2)24(21,22)11-8-12(23-9-11)14(18)16-13(15(19)20)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOOWVZXPXWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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